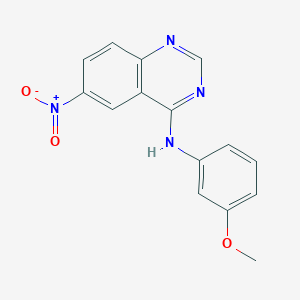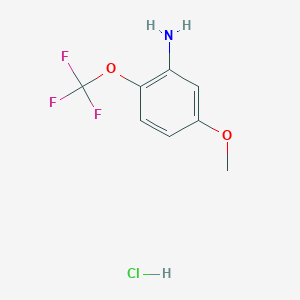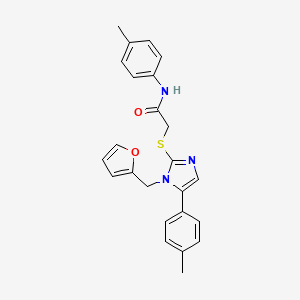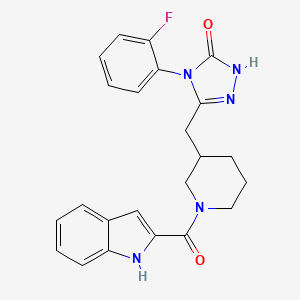![molecular formula C21H15ClN2O5S B2473849 (4E)-4-[(4-chlorophenyl)(hydroxy)methylidene]-5-(4-hydroxy-3-methoxyphenyl)-1-(1,3-thiazol-2-yl)pyrrolidine-2,3-dione CAS No. 406200-14-4](/img/structure/B2473849.png)
(4E)-4-[(4-chlorophenyl)(hydroxy)methylidene]-5-(4-hydroxy-3-methoxyphenyl)-1-(1,3-thiazol-2-yl)pyrrolidine-2,3-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(4E)-4-[(4-chlorophenyl)(hydroxy)methylidene]-5-(4-hydroxy-3-methoxyphenyl)-1-(1,3-thiazol-2-yl)pyrrolidine-2,3-dione is a useful research compound. Its molecular formula is C21H15ClN2O5S and its molecular weight is 442.87. The purity is usually 95%.
BenchChem offers high-quality (4E)-4-[(4-chlorophenyl)(hydroxy)methylidene]-5-(4-hydroxy-3-methoxyphenyl)-1-(1,3-thiazol-2-yl)pyrrolidine-2,3-dione suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (4E)-4-[(4-chlorophenyl)(hydroxy)methylidene]-5-(4-hydroxy-3-methoxyphenyl)-1-(1,3-thiazol-2-yl)pyrrolidine-2,3-dione including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Antimicrobial Applications
Some novel azaimidoxy compounds, including analogs structurally related to the specified chemical, have been synthesized and screened for their antimicrobial activities. These compounds were evaluated as potential chemotherapeutic agents, highlighting their significance in the development of new treatments against microbial infections (Jain, Nagda, & Talesara, 2006).
Materials Science and Electrochromic Polymers
In materials science, derivatives of thiazolidinedione, a core structure related to the compound of interest, have been incorporated into donor–acceptor–donor (D–A–D) polymers. These polymers exhibit unique optical and electrochemical properties, making them suitable for applications in electrochromics, displaying a range of colors and showing potential for use in electronic display technologies (Ming et al., 2015).
Corrosion Inhibition
Thiazolidinedione derivatives, structurally similar to the specified chemical, have been investigated for their role in corrosion inhibition. These studies involve assessing the efficiency of these compounds in protecting metals against corrosion in acidic environments, which is crucial for extending the lifespan of metal structures and components (Yadav, Behera, Kumar, & Yadav, 2015).
Synthesis and Bioactivity of Novel Compounds
Research has also been conducted on the synthesis of novel strobilurin derivatives containing the pyrrolidine-2,4-dione moiety, similar to the core structure of the specified compound. These studies aim to explore the fungicidal activity of these derivatives, offering potential advancements in agricultural chemicals to combat plant diseases (Guihua, Chu, Chen, & Yang, 2014).
Organic Electronics
In the field of organic electronics, research into polymers and copolymers incorporating structural motifs related to the specified chemical has demonstrated the potential for these materials in photoluminescent and electronic applications. These studies pave the way for the development of novel electronic materials with enhanced performance characteristics (Beyerlein & Tieke, 2000).
Propiedades
IUPAC Name |
(4E)-4-[(4-chlorophenyl)-hydroxymethylidene]-5-(4-hydroxy-3-methoxyphenyl)-1-(1,3-thiazol-2-yl)pyrrolidine-2,3-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H15ClN2O5S/c1-29-15-10-12(4-7-14(15)25)17-16(18(26)11-2-5-13(22)6-3-11)19(27)20(28)24(17)21-23-8-9-30-21/h2-10,17,25-26H,1H3/b18-16+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BCNYPRIMYOCPTN-FBMGVBCBSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)C2C(=C(C3=CC=C(C=C3)Cl)O)C(=O)C(=O)N2C4=NC=CS4)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=CC(=C1)C2/C(=C(/C3=CC=C(C=C3)Cl)\O)/C(=O)C(=O)N2C4=NC=CS4)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H15ClN2O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
442.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(4E)-4-[(4-chlorophenyl)(hydroxy)methylidene]-5-(4-hydroxy-3-methoxyphenyl)-1-(1,3-thiazol-2-yl)pyrrolidine-2,3-dione | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-methyl-6-oxo-N-{[3-(pyridin-4-yl)pyrazin-2-yl]methyl}-1,6-dihydropyridazine-3-carboxamide](/img/structure/B2473766.png)
![N-(sec-butyl)-1-(4-oxo-7-phenyl-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)piperidine-3-carboxamide](/img/structure/B2473768.png)
![2-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(2-methoxyphenyl)-2,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carboxamide](/img/structure/B2473771.png)

![N4-(4-fluorophenyl)-1-phenyl-N6-propyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine](/img/structure/B2473775.png)


![2-((3-(4-chlorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)-1-(3,4-dihydroquinolin-1(2H)-yl)ethanone](/img/structure/B2473779.png)





![2-[4-(5-Methyl-1,2-oxazole-4-amido)phenyl]acetic acid](/img/structure/B2473789.png)